molecular formula C10H6N2O B103660 1,3-Benzoxazepine-2-carbonitrile CAS No. 16393-03-6

1,3-Benzoxazepine-2-carbonitrile

Cat. No. B103660
CAS RN: 16393-03-6
M. Wt: 170.17 g/mol
InChI Key: XBTWPQGDTLMVJS-UHFFFAOYSA-N
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Description

1,3-Benzoxazepine-2-carbonitrile is a heterocyclic compound that has received significant attention due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is of particular interest due to its unique chemical structure, which contains a benzene ring fused to a seven-membered nitrogen-containing ring. In

Scientific Research Applications

1,3-Benzoxazepine-2-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In organic synthesis, 1,3-Benzoxazepine-2-carbonitrile has been used as a building block to synthesize more complex molecules with diverse biological activities. In material science, this compound has been used to prepare functional materials, such as liquid crystals and polymers.

Mechanism Of Action

The mechanism of action of 1,3-Benzoxazepine-2-carbonitrile is not well understood, but it is believed to act through various pathways, including inhibition of enzymes and modulation of signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In inflammation, 1,3-Benzoxazepine-2-carbonitrile has been shown to modulate the activity of nuclear factor-kappa B, a transcription factor that plays a critical role in the immune response.

Biochemical And Physiological Effects

1,3-Benzoxazepine-2-carbonitrile has been shown to exhibit various biochemical and physiological effects, depending on the target and concentration. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, 1,3-Benzoxazepine-2-carbonitrile has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, leading to the attenuation of the immune response.

Advantages And Limitations For Lab Experiments

1,3-Benzoxazepine-2-carbonitrile has several advantages for lab experiments, including its high yield synthesis method, its diverse biological activities, and its potential applications in various fields. However, this compound also has some limitations, including its low solubility in aqueous solutions, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for the research on 1,3-Benzoxazepine-2-carbonitrile, including the development of more efficient synthesis methods, the investigation of its mechanism of action, the exploration of its potential applications in various fields, and the evaluation of its safety and toxicity. Additionally, the synthesis of novel derivatives of 1,3-Benzoxazepine-2-carbonitrile with improved biological activities and physicochemical properties could lead to the development of more potent and selective drug candidates for the treatment of various diseases.

Synthesis Methods

The synthesis of 1,3-Benzoxazepine-2-carbonitrile can be achieved through several methods, including the reaction of 2-aminobenzoic acid with an aldehyde or ketone in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride. Another approach involves the reaction of 2-aminobenzonitrile with an aldehyde or ketone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The yield of this reaction is typically high, and the product can be isolated by simple filtration and recrystallization.

properties

CAS RN

16393-03-6

Product Name

1,3-Benzoxazepine-2-carbonitrile

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

1,3-benzoxazepine-2-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-7-10-12-6-5-8-3-1-2-4-9(8)13-10/h1-6H

InChI Key

XBTWPQGDTLMVJS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN=C(O2)C#N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C(O2)C#N

synonyms

1,3-Benzoxazepine-2-carbonitrile

Origin of Product

United States

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